7-butoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-butoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phloroglucinol as a starting material, followed by regioselective reactions to form the desired chromene structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
7-butoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the chromene ring .
Scientific Research Applications
7-butoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-butoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of certain enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 5-methoxy-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Uniqueness
7-butoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific substitution pattern and the presence of the butoxy group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C17H20O3 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
7-butoxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C17H20O3/c1-3-4-10-19-15-9-8-13-12-6-5-7-14(12)17(18)20-16(13)11(15)2/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
SIBCBNXLOXIQJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)C |
Origin of Product |
United States |
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